8-(2,3-dihydro-1H-inden-1-ylacetyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
The compound “8-(2,3-dihydro-1H-inden-1-ylacetyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one” is a complex organic molecule. It contains an indene group, which is a polycyclic hydrocarbon. Indene derivatives have been found in many important synthetic drug molecules and have shown various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the indene ring, the introduction of the acetyl group, and the formation of the diazaspirodecanone ring. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indene group is a fused ring system, and the diazaspirodecanone is a spirocyclic compound, meaning it has two rings that share a single atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The indene ring, for example, is aromatic and would be expected to undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Scientific Research Applications
Antihypertensive Activity
A study highlighted the synthesis and antihypertensive activity of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. These compounds were prepared for screening as antihypertensive agents and showed promise as alpha-adrenergic blockers, with some compounds specifically acting as alpha 2-adrenoceptor antagonists. This suggests a potential for treating hypertension through alpha-adrenergic blockade (Caroon et al., 1981).
Tachykinin NK2 Receptor Antagonists
Research into spiropiperidines, including 8-substituted-2,8-diazaspiro[4.5]decan-3-ones, has found potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds demonstrated significant antagonist activity against NK2 receptor agonist-induced bronchoconstriction in guinea pigs, indicating their potential in treating respiratory diseases (Smith et al., 1995).
Antibacterial and Antifungal Agents
A series of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates synthesized for their antimicrobial activities displayed significant action against a spectrum of clinically isolated microorganisms. This indicates a potential application of these compounds in developing new antibacterial and antifungal treatments (Thanusu et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-2-22-15-21(14-20(22)25)9-11-23(12-10-21)19(24)13-17-8-7-16-5-3-4-6-18(16)17/h3-6,17H,2,7-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWNLWQBUMBBOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)CC3CCC4=CC=CC=C34)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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